molecular formula C12H14F3NO2 B1613612 4-[3-(Trifluoromethoxy)phenoxy]piperidine CAS No. 459819-38-6

4-[3-(Trifluoromethoxy)phenoxy]piperidine

Cat. No. B1613612
CAS RN: 459819-38-6
M. Wt: 261.24 g/mol
InChI Key: RSJYIBUWJRIPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[3-(Trifluoromethoxy)phenoxy]piperidine” is a chemical compound with the empirical formula C12H14F3NO . It is a solid substance and is used in the preparation of substituted aminoquinolones as DGKα inhibitors for immune activation .


Molecular Structure Analysis

The molecular weight of “4-[3-(Trifluoromethoxy)phenoxy]piperidine” is 245.24 . The SMILES string representation is FC(F)(F)C1=CC(OC2CCNCC2)=CC=C1 , and the InChI is 1S/C12H14F3NO/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10,16H,4-7H2 .


Physical And Chemical Properties Analysis

“4-[3-(Trifluoromethoxy)phenoxy]piperidine” is a solid substance . Its empirical formula is C12H14F3NO , and its molecular weight is 245.24 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Analogues : 4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, an analogue of 4-[3-(Trifluoromethoxy)phenoxy]piperidine, was synthesized as a superpositional analog of fluoxetine enantiomers, showing higher activity as a serotonin uptake inhibitor (Corey, Reichard, & Sarshar, 1993).
  • Halogenated Piperidines as Probes : Halogenated 4-(phenoxymethyl)piperidines, including variants with trifluoromethyl groups, were synthesized and evaluated as potential δ receptor ligands, showing promise for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
  • Crystal Structure Analysis : The crystal and molecular structure of related compounds, such as 4-carboxypiperidinium chloride, have been analyzed, offering insights into the conformations and interactions of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Development of Fluorinated Compounds

  • Synthesis of Difluoropiperidines : Research has been conducted on the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, highlighting their importance as building blocks in agrochemical and pharmaceutical chemistry (Surmont et al., 2009).
  • Development of Fluorinated N-Heterocycles : A palladium-catalyzed annulation approach was developed for the synthesis of fluorinated N-heterocycles, including trifluoromethylthio-piperidines, demonstrating their potential in discovery chemistry (García-Vázquez et al., 2021).

Biochemical and Pharmacological Research

  • Antifungal Triazole Derivatives : Triazole antifungal agents with piperidine side chains, including those with difluorophenyl groups, have been synthesized and tested against human pathogenic fungi, showing moderate-to-excellent activities (Yu et al., 2014).
  • Receptor Binding Studies : Research has been conducted on the synthesis and ligand binding of tropane ring analogues of paroxetine, a selective serotonin reuptake inhibitor, providing insights into the binding mechanisms of such compounds (Keverline-Frantz et al., 1998).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the hazard statement H301: Toxic if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Future Directions

While specific future directions for “4-[3-(Trifluoromethoxy)phenoxy]piperidine” are not mentioned in the available resources, its use in the preparation of substituted aminoquinolones for immune activation suggests potential applications in medicinal chemistry and drug development .

properties

IUPAC Name

4-[3-(trifluoromethoxy)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-3-1-2-10(8-11)17-9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJYIBUWJRIPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630887
Record name 4-[3-(Trifluoromethoxy)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

459819-38-6
Record name 4-[3-(Trifluoromethoxy)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(Trifluoromethoxy)phenoxy]piperidine
Reactant of Route 2
Reactant of Route 2
4-[3-(Trifluoromethoxy)phenoxy]piperidine
Reactant of Route 3
Reactant of Route 3
4-[3-(Trifluoromethoxy)phenoxy]piperidine
Reactant of Route 4
Reactant of Route 4
4-[3-(Trifluoromethoxy)phenoxy]piperidine
Reactant of Route 5
Reactant of Route 5
4-[3-(Trifluoromethoxy)phenoxy]piperidine
Reactant of Route 6
Reactant of Route 6
4-[3-(Trifluoromethoxy)phenoxy]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.